molecular formula C6H12O6 B566647 D-Allose-13C-1 CAS No. 101615-88-7

D-Allose-13C-1

Cat. No.: B566647
CAS No.: 101615-88-7
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-BFPMOEKFSA-N
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Description

D-Allose-13C-1 is a stable isotope-labeled compound of D-Allose, a rare aldohexose sugar. D-Allose is an endogenous metabolite and a C-3 epimer of D-glucose. It is known for its low natural abundance and significant biological activities, including anti-cancer, anti-tumor, anti-inflammatory, and anti-oxidative properties .

Chemical Reactions Analysis

Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosides and derivatives of D-Allose, which are useful in glycobiological studies .

Scientific Research Applications

D-Allose-13C-1 is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications span across various fields:

Comparison with Similar Compounds

Uniqueness: D-Allose is unique due to its rare occurrence in nature and its significant biological activities. Unlike D-Glucose, D-Allose exhibits potent anti-cancer and anti-tumor effects, making it a promising candidate for clinical applications .

Biological Activity

D-Allose, a rare sugar and C-3 epimer of D-glucose, has garnered attention for its diverse biological activities. This article delves into the biological activity of D-Allose-13C-1, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

D-Allose is characterized by its unique chemical structure, which influences its biological functions. The molecular formula is C₆H₁₂O₆, and it exists in a pyranose form. Its stereochemistry differentiates it from other hexoses, contributing to its unique metabolic pathways.

PropertyValue
Molecular FormulaC₆H₁₂O₆
Molar Mass180.18 g/mol
SolubilitySoluble in water

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : D-Allose has been shown to suppress reactive oxygen species (ROS) generation, which is crucial for protecting cells from oxidative stress. This property is beneficial in various conditions, including neuroprotection during ischemic injury .
  • Anti-cancer Effects : Research indicates that D-Allose exhibits anti-tumor activity by inducing cell cycle inhibitors such as p27kip1 and TXNIP in various cancer cell lines. This mechanism has been particularly noted in T-cell lymphoblastic leukemia (MOLT-4F) cells .
  • Metabolic Regulation : D-Allose influences carbohydrate metabolism by competing with D-glucose for utilization, potentially leading to weight reduction in rodent models . Its role in metabolic syndrome management is under investigation.
  • Longevity Extension : Studies using Caenorhabditis elegans have demonstrated that D-Allose can extend lifespan significantly (approximately 24%) through pathways involving insulin signaling (specifically the daf-16 gene) and sirtuin pathways (SIR-2.1) .

Case Studies and Research Findings

Several studies have highlighted the biological activities of D-Allose:

  • Lifespan Extension in Nematodes : A study found that treatment with 28 mM D-Allose resulted in a lifespan extension of 23.8% in wild-type C. elegans, while no such effect was observed in daf-16 mutants, indicating the importance of insulin signaling pathways .
  • Anti-Cancer Activity : In vitro studies have shown that D-Allose inhibits the proliferation of various cancer cell types including cervical, ovarian, and pancreatic cancers. The mechanism involves upregulation of TXNIP and p27kip1, leading to cell cycle arrest .
  • Bone Health : Preliminary studies suggest that D-Allose may prevent osteoporosis by inhibiting osteoclast differentiation, thus maintaining bone density .

Safety and Clinical Applications

D-Allose has been established as safe for consumption in both animal studies and clinical trials. Its energy value is approximately zero, making it an attractive candidate for therapeutic applications without contributing to caloric intake .

Future Directions

Research into D-Allose continues to expand, focusing on:

  • Mechanistic Studies : Further exploration of the molecular pathways involved in its anti-cancer and anti-aging effects.
  • Clinical Trials : Ongoing studies to evaluate its efficacy in treating metabolic syndrome and various cancers.
  • Production Techniques : Advances in biotechnological methods for synthesizing D-Allose efficiently from precursors like D-allulose are being developed .

Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-SBSGZRAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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